1-Phenyl-2-hydrazinoethanol hydrochloride
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Overview
Description
1-Phenyl-2-hydrazinoethanol hydrochloride is an organic compound with significant applications in various fields of scientific research. It is a derivative of hydrazine and phenylethanol, characterized by the presence of a phenyl group attached to a hydrazinoethanol moiety. This compound is often used in synthetic chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-hydrazinoethanol hydrochloride can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethylene oxide in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process often includes the use of automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-hydrazinoethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetaldehyde, while substitution reactions can produce a variety of substituted phenylhydrazine derivatives .
Scientific Research Applications
1-Phenyl-2-hydrazinoethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-hydrazinoethanol hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The phenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Phenylhydrazine: A related compound with similar reactivity but lacking the hydroxyl group.
2-Phenylethanol: Similar structure but without the hydrazino group.
Hydrazine: A simpler compound with broader reactivity but less specificity.
Uniqueness: 1-Phenyl-2-hydrazinoethanol hydrochloride is unique due to the presence of both hydrazino and hydroxyl groups, which confer distinct reactivity and potential biological activities. This combination allows for versatile applications in synthetic chemistry and biomedical research .
Properties
CAS No. |
63918-87-6 |
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Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
2-hydrazinyl-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c9-10-6-8(11)7-4-2-1-3-5-7;/h1-5,8,10-11H,6,9H2;1H |
InChI Key |
IUDUOXGCZJGARE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNN)O.Cl |
Origin of Product |
United States |
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